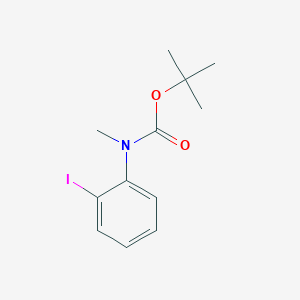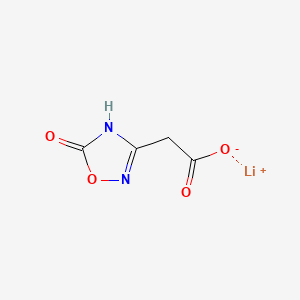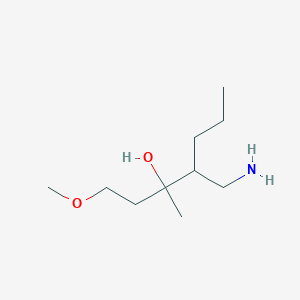![molecular formula C10H18BrNO3 B13484197 tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to give the desired product .
Industrial Production Methods: The use of palladium-catalyzed cross-coupling reactions and other catalytic processes may be employed to enhance yield and efficiency .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and carbonyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted carbamates and other derivatives.
科学的研究の応用
Chemistry: The compound is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology: In biological research, it serves as a precursor for the synthesis of pharmacophore elements for the treatment of diseases such as glaucoma and HIV .
Medicine: The compound is investigated for its potential as a CK2 inhibitor, which could be useful in cancer therapy .
Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate involves the formation of a carbocation intermediate upon cleavage of the tert-butyl group. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination, depending on the conditions . The molecular targets and pathways involved are primarily related to its reactivity as a carbamate and its ability to form stable intermediates.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the bromine and oxo groups.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: A structurally similar compound with a cyclohexyl ring instead of a pentan-2-yl group.
tert-Butyl N-(2-bromoethyl)carbamate: Another similar compound with a shorter carbon chain.
Uniqueness: tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of the bromine and oxo groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
InChIキー |
IKDRGCZVWLDJGF-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CC(=O)CBr)NC(=O)OC(C)(C)C |
正規SMILES |
CC(CC(=O)CBr)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)






![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
